1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea
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Overview
Description
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that features a urea backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-yl ethylamine:
Dimethylation: The ethylamine can be dimethylated using reagents like formaldehyde and formic acid or methyl iodide.
Urea formation: The dimethylamino furan derivative can then be reacted with an isocyanate or carbamoyl chloride to form the urea linkage.
Phenoxyethyl group introduction: Finally, the phenoxyethyl group can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while hydrolysis of the urea linkage would produce corresponding amines and carbon dioxide.
Scientific Research Applications
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)carbamate: Similar structure but with a carbamate instead of a urea linkage.
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)thiourea: Similar structure but with a thiourea linkage.
Uniqueness
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-20(2)15(16-9-6-11-23-16)13-19-17(21)18-10-12-22-14-7-4-3-5-8-14/h3-9,11,15H,10,12-13H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTXMITXHJBFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCCOC1=CC=CC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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